Gancaonin C is a natural product found in Glycyrrhiza uralensis, Bolusanthus speciosus, and Glycyrrhiza inflata with data available.

Gancaonin C

CAS No.: 124596-87-8

Cat. No.: VC17056403

Molecular Formula: C20H18O6

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124596-87-8 |

|---|---|

| Molecular Formula | C20H18O6 |

| Molecular Weight | 354.4 g/mol |

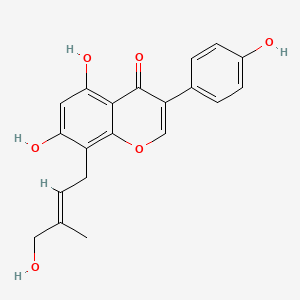

| IUPAC Name | 5,7-dihydroxy-8-[(E)-4-hydroxy-3-methylbut-2-enyl]-3-(4-hydroxyphenyl)chromen-4-one |

| Standard InChI | InChI=1S/C20H18O6/c1-11(9-21)2-7-14-16(23)8-17(24)18-19(25)15(10-26-20(14)18)12-3-5-13(22)6-4-12/h2-6,8,10,21-24H,7,9H2,1H3/b11-2+ |

| Standard InChI Key | MEADLGUPYQNUNF-BIIKFXOESA-N |

| Isomeric SMILES | C/C(=C\CC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)/CO |

| Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CO |

| Melting Point | 213 °C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Gancaonin C’s structure features a hydroxylated isoflavone backbone with a prenyl side chain at the C-8 position (Figure 1). The presence of hydroxyl groups at C-5, C-7, and C-4' contributes to its polarity, while the (E)-4-hydroxy-3-methylbut-2-enyl substituent enhances lipophilicity, influencing its bioavailability and interaction with biological membranes .

Table 1: Key Physicochemical Properties of Gancaonin C

Spectroscopic and Computational Data

The compound’s structural elucidation relies on techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Its UV-Vis spectrum typically shows absorption maxima near 260 nm and 310 nm, consistent with conjugated isoflavone systems . Computational models predict a moderate solubility profile, balancing hydrophilic hydroxyl groups and hydrophobic prenyl moieties .

Natural Occurrence and Extraction Methods

Biosynthetic Origins

Gancaonin C is predominantly isolated from the roots of Glycyrrhiza uralensis (Chinese licorice), a plant used extensively in traditional medicine for its anti-inflammatory and antiviral properties . Minor quantities have also been detected in Bolusanthus speciosus and Glycyrrhiza inflata, suggesting a conserved biosynthetic pathway among related species .

Extraction and Purification

Industrial extraction typically involves ethanol or methanol solvent systems, followed by chromatographic purification using silica gel or high-performance liquid chromatography (HPLC) . Yield optimization remains a challenge due to the compound’s low natural abundance and structural similarity to co-occurring isoflavones .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume